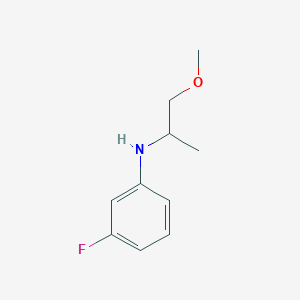
3-fluoro-N-(1-methoxypropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(1-methoxypropan-2-yl)aniline: is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 3-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-fluoroaniline.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxides, amines, polar aprotic solvents.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted anilines, halogenated derivatives.
Scientific Research Applications
Chemistry: 3-fluoro-N-(1-methoxypropan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It serves as a model compound for investigating the interactions of fluorinated anilines with biological targets .
Medicine: Its fluorine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their efficacy and safety .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives. Its unique chemical properties make it valuable for enhancing the performance of industrial products .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological targets. The methoxypropan-2-yl group can influence the compound’s binding affinity and selectivity for specific receptors or enzymes .
Comparison with Similar Compounds
- 3-fluoro-N-(2-methoxyethyl)aniline
- 3-fluoro-N-(1-methoxyethyl)aniline
- 3-fluoro-N-(1-methoxypropyl)aniline
Comparison: Compared to similar compounds, 3-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the specific positioning of the methoxypropan-2-yl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
YODAVERZACRUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13258173.png)
![N-[(4-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13258180.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13258187.png)
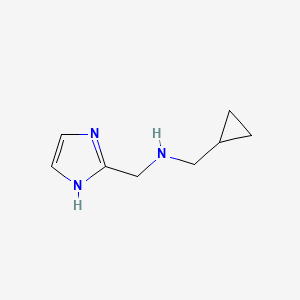

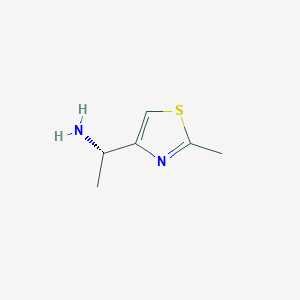
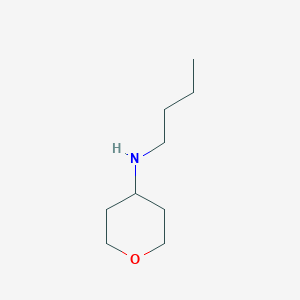

![[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B13258209.png)
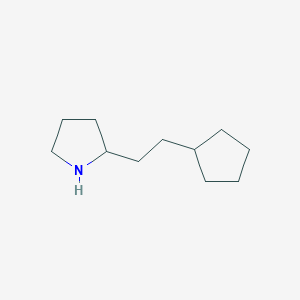

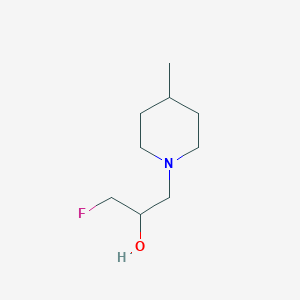
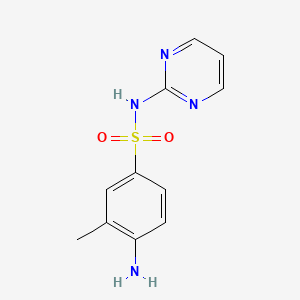
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
